molecular formula C25H32N2O B3849922 3-(2-Methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one

3-(2-Methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one

Cat. No.: B3849922
M. Wt: 376.5 g/mol
InChI Key: UDAYYRFRFJATPB-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one is a synthetic compound that falls under the category of synthetic cathinones. These compounds are structurally related to cathinone, a natural stimulant found in the khat plant. Synthetic cathinones are often referred to as “designer drugs” and have gained attention due to their psychoactive properties and potential for abuse .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common synthetic routes include:

    Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

    Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.

    Substitution: The alcohol undergoes substitution reactions to introduce the pyrrolidinyl and piperidinyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Strict quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(2-Methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and psychoactive effects. The compound’s molecular targets include dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) .

Comparison with Similar Compounds

Similar Compounds

    4-Methylmethcathinone (Mephedrone): Similar in structure but with a methyl group at the 4-position of the phenyl ring.

    Methylenedioxypyrovalerone (MDPV): Contains a methylenedioxy group and a different core structure.

    Naphyrone: Features a naphthalene ring instead of a phenyl ring.

Uniqueness

3-(2-Methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both pyrrolidinyl and piperidinyl groups.

Properties

IUPAC Name

3-(2-methylphenyl)-3-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O/c1-20-9-5-6-12-23(20)24(21-10-3-2-4-11-21)19-25(28)27-17-13-22(14-18-27)26-15-7-8-16-26/h2-6,9-12,22,24H,7-8,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAYYRFRFJATPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)N2CCC(CC2)N3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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